7-Fold Enrichment of Inosine-Containing RNA via Affinity Capture — Capability Absent in Acrylonitrile
4-Acrylamidofluorescein labels inosine at the N1 position and enables affinity capture of inosine-containing oligoribonucleotides using an anti-fluorescein antibody. In a spike-in experiment with Cy5-labeled inosine-RNA and Cy3-labeled adenosine-RNA mixed at varying ratios, acrylamidofluorescein labeling followed by immunoprecipitation yielded up to 7-fold enrichment of the inosine-containing species [1]. This enrichment capability is entirely absent in acrylonitrile-based ICE-seq, which detects inosine via reverse-transcription arrest but cannot physically isolate edited transcripts [2].
| Evidence Dimension | Fold-enrichment of inosine-containing RNA after affinity pull-down |
|---|---|
| Target Compound Data | Up to 7-fold enrichment |
| Comparator Or Baseline | Acrylonitrile (ICE-seq): 0-fold enrichment (no affinity handle, no pull-down capability) |
| Quantified Difference | 7-fold enrichment vs. no enrichment (qualitatively distinct functional capability) |
| Conditions | Cy5-labeled inosine-RNA / Cy3-labeled adenosine-RNA spike-in; anti-fluorescein mAb + protein A/G magnetic beads; fluorescence plate reader quantification; pH 8.6, 70 °C, 50:50 TEAA:ethanol |
Why This Matters
For transcriptome-wide A-to-I editing studies, the ability to physically enrich inosine-containing transcripts before sequencing directly improves detection sensitivity and reduces false negatives—a functional advantage that acrylonitrile cannot provide.
- [1] Knutson, S. D., Ayele, T. M., & Heemstra, J. M. (2018). Chemical Labeling and Affinity Capture of Inosine-Containing RNAs Using Acrylamidofluorescein. Bioconjugate Chemistry, 29(9), 2899–2903. View Source
- [2] Okada, S., Ueda, H., Noda, Y., & Suzuki, T. (2019). Transcriptome-wide identification of A-to-I RNA editing sites using ICE-seq. Methods, 156, 66–78. View Source
